(6-Ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone

Beschreibung

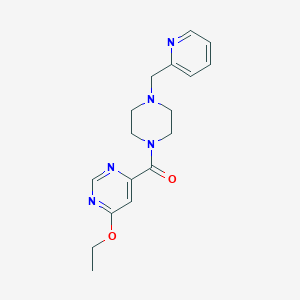

The compound (6-Ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone features a pyrimidine core substituted with an ethoxy group at the 6-position, linked via a methanone bridge to a piperazine ring that is further substituted with a pyridin-2-ylmethyl group. This structure combines a heteroaromatic system (pyrimidine) with a flexible piperazine moiety, making it a candidate for studies in medicinal chemistry, particularly in receptor-targeted drug design. The ethoxy group enhances solubility, while the pyridinylmethyl substituent introduces aromatic and basic properties that may influence binding interactions .

Eigenschaften

IUPAC Name |

(6-ethoxypyrimidin-4-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-2-24-16-11-15(19-13-20-16)17(23)22-9-7-21(8-10-22)12-14-5-3-4-6-18-14/h3-6,11,13H,2,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJXVUQZKIPUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra.

Biologische Aktivität

The compound (6-Ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and overall therapeutic potential.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 270.34 g/mol

The compound features a pyrimidine ring, a piperazine moiety, and a pyridine group, which together contribute to its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cytotoxicity Studies : Research indicates that derivatives containing pyrimidine and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown to inhibit the growth of cancer cells such as HUH7 and U251, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves interaction with cellular enzymes and pathways that regulate cell proliferation and survival. The introduction of specific functional groups enhances these interactions, leading to improved antiproliferative activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, particularly protein kinases:

- Tyrosine Kinase Inhibition : Compounds similar to this compound have been identified as inhibitors of tyrosine kinases, which are crucial in signaling pathways that regulate cell division and survival. This inhibition can lead to decreased tumor growth and metastasis in cancer models .

- Selectivity : The selectivity of these compounds for certain kinases over others is a critical factor in their development as therapeutic agents. Studies have shown that modifications in the chemical structure can enhance selectivity towards specific targets while minimizing off-target effects .

Study 1: Cytotoxicity Evaluation

A study conducted on various piperazine derivatives demonstrated that modifications to the piperazine ring significantly affected cytotoxicity against cancer cell lines. The results indicated that introducing ethoxy groups enhanced the antiproliferative activity compared to unmodified piperazine derivatives.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HUH7 | 10 |

| Compound B | U251 | 15 |

| This compound | D283 | 12 |

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds showed promising results against various kinases:

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound C | Met Kinase | 50 |

| Compound D | EGFR Kinase | 75 |

| This compound | PDGFR Kinase | 60 |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Pyrimidine Substitutions

- Target Compound: 6-Ethoxy group on pyrimidine. Analog 1: (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-methoxyphenyl)methanone (CAS 1021041-68-8)

- Features a 2-methyl and 6-ethoxy group on pyrimidine, with a 3-methoxyphenyl substituent on piperazine.

- Molecular Weight: 356.4 g/mol . Analog 2: Compounds from (e.g., {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone)

- Pyrimidine substituted with chloro and trifluoromethylphenyl groups, enhancing lipophilicity but reducing solubility compared to ethoxy .

Piperazine Substitutions

- Target Compound: Pyridin-2-ylmethyl group on piperazine. Analog 3: (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(6-ethoxypyridazin-3-yl)methanone (CAS 1798546-41-4)

- Piperazine linked to a triazole-pyrimidine hybrid, with a pyridazine ring replacing pyrimidine in the methanone group.

- Molecular Weight: 381.4 g/mol . Analog 4: Compounds from (e.g., (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone)

- Piperazine substituted with methyl groups, reducing steric hindrance compared to bulky pyridinylmethyl .

Physicochemical and Functional Implications

- Solubility : Ethoxy and methoxy groups (Target Compound, Analog 1) improve water solubility compared to chloro or trifluoromethyl groups (Analog 2) .

- Binding Interactions : Pyridinylmethyl (Target Compound) and triazole (Analog 3) substituents may engage in π-π stacking or hydrogen bonding, critical for receptor affinity .

- Metabolic Stability : Sulfonyl groups (Analog 2) and methylpiperazines (Analog 4) are associated with prolonged half-lives in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.